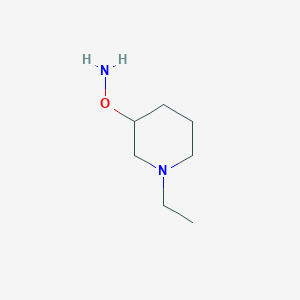

O-(1-ethylpiperidin-3-yl)hydroxylamine

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of hydroxylamine chemistry, which traces its origins to the foundational work of Wilhelm Clemens Lossen in 1865. Lossen first prepared hydroxylamine as hydroxylammonium chloride through the reaction of tin and hydrochloric acid in the presence of ethyl nitrate, establishing the groundwork for an entire class of nitrogen-oxygen compounds. The pure form of hydroxylamine was subsequently achieved in 1891 by Dutch chemist Lobry de Bruyn and French chemist Léon Maurice Crismer, who developed the coordination complex zinc dichloride di(hydroxylamine), known as Crismer's salt. This historical progression provided the essential foundation for the later development of more complex hydroxylamine derivatives.

The evolution toward O-alkylated hydroxylamine derivatives represents a significant advancement in the field, driven by the recognition that substitution patterns could dramatically alter both chemical reactivity and biological activity. The specific development of piperidine-containing hydroxylamine derivatives reflects the growing understanding of heterocyclic chemistry's importance in pharmaceutical applications. Piperidines have emerged as among the most important synthetic fragments for drug design, playing a significant role in the pharmaceutical industry due to their favorable pharmacological properties. The combination of these two chemical motifs - hydroxylamine functionality and piperidine ring systems - represents a convergence of historically significant chemical discoveries.

Contemporary research has expanded upon these historical foundations through the development of sophisticated synthetic methodologies for preparing complex hydroxylamine derivatives. The synthesis of O-alkylhydroxylamines has been achieved through various approaches, including base-mediated ring opening of epoxides with acetophenone oxime followed by cleavage with 2,4-dinitrophenylhydrazine. These methodological advances have enabled the preparation of increasingly complex molecules like this compound, which would have been challenging to synthesize using earlier techniques.

Overview of Hydroxylamine Derivatives in Organic Chemistry

Hydroxylamine derivatives constitute a diverse and chemically rich class of compounds characterized by the presence of nitrogen-oxygen bonds in various structural configurations. The fundamental hydroxylamine molecule (NH2OH) exists as hygroscopic colorless crystals and is almost always provided and used as an aqueous solution or as one of its salts. The structural versatility of hydroxylamine derivatives allows for extensive modification through substitution at both the nitrogen and oxygen centers, creating opportunities for fine-tuning chemical and biological properties.

The classification of hydroxylamine derivatives follows established patterns based on substitution patterns. O-substituted hydroxylamines and N-substituted hydroxylamines represent the primary categories, with N-hydroxylamines being more common in synthetic applications. The degree of substitution further subdivides these compounds into primary, secondary, and tertiary categories, similar to conventional amine classification systems. When stored exposed to air for extended periods, secondary hydroxylamines undergo degradation to nitrones, highlighting the inherent reactivity of these systems.

The synthetic utility of hydroxylamine derivatives extends across multiple domains of organic chemistry. These compounds serve as reducing agents in myriad organic and inorganic reactions and can function as antioxidants for fatty acids. The versatility of hydroxylamine derivatives in synthetic applications has led to their widespread adoption in pharmaceutical development, where they serve as important intermediates in the synthesis of various pharmaceuticals, particularly in the development of analgesics and antidepressants. The unique structural features of these compounds allow researchers to explore their effects on neurotransmitter systems, making them valuable in studies aimed at understanding and treating neurological disorders.

Recent advances in hydroxylamine chemistry have focused on developing new paradigms for their application. Research has demonstrated that hydroxylamine derivatives can function as mechanism-based inhibitors, particularly in enzyme systems containing heme iron. The O-alkylhydroxylamine class has shown particular promise as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target for cancer treatment. These compounds coordinate to heme iron through their hydroxylamine functionality, providing preliminary support for their role as alkylperoxy transition state mimics.

Significance of the 1-ethylpiperidin-3-yl Substitution

The incorporation of the 1-ethylpiperidin-3-yl substituent into hydroxylamine structures represents a strategically significant modification that impacts both chemical reactivity and potential biological activity. Piperidine derivatives have gained recognition as crucial synthetic fragments in drug design due to their favorable pharmacokinetic properties and ability to interact with diverse biological targets. The specific positioning of the ethyl group at the nitrogen-1 position and the hydroxylamine attachment at the 3-position creates a unique three-dimensional arrangement that influences molecular recognition and binding affinity.

The structural characteristics of the 1-ethylpiperidin-3-yl substitution contribute to enhanced molecular stability through several mechanisms. The saturated six-membered ring provides conformational rigidity while maintaining sufficient flexibility for productive molecular interactions. The ethyl substitution at the nitrogen center introduces steric bulk that can influence binding selectivity and metabolic stability. Research has shown that N-alkylation of piperidine rings often enhances pharmacological properties by reducing susceptibility to enzymatic degradation and improving membrane permeability.

The positional specificity of the hydroxylamine attachment at the 3-position of the piperidine ring creates opportunities for additional chemical modifications and derivatization. This positioning allows for the maintenance of the hydroxylamine's reactive characteristics while benefiting from the structural framework provided by the substituted piperidine ring. The combination creates a molecular architecture that balances reactivity with stability, making it suitable for various synthetic applications and potential biological interactions.

The significance of this substitution pattern extends to its synthetic accessibility and versatility. Recent synthetic methodologies have demonstrated effective approaches for preparing substituted piperidine derivatives through various routes, including reductive amination procedures and cyclization reactions. The availability of these synthetic routes makes the 1-ethylpiperidin-3-yl substitution pattern readily accessible for incorporation into more complex molecular frameworks. The substituent pattern also provides multiple sites for further chemical modification, enabling the development of structure-activity relationships and optimization of desired properties.

Research investigations have highlighted the importance of the 1-ethylpiperidin-3-yl substitution in conferring biological activity to hydroxylamine derivatives. Studies of O-alkylhydroxylamines have demonstrated that specific substitution patterns can significantly influence enzyme inhibition potency and selectivity. The molecular characteristics of the 1-ethylpiperidin-3-yl group contribute to favorable binding interactions with target proteins while maintaining appropriate physicochemical properties for biological applications.

| Structural Feature | Chemical Impact | Biological Significance |

|---|---|---|

| Piperidine Ring | Conformational rigidity | Enhanced binding selectivity |

| Ethyl N-substitution | Steric protection | Improved metabolic stability |

| 3-Position attachment | Maintained reactivity | Preserved biological activity |

| Hydroxylamine functionality | Chemical versatility | Mechanism-based inhibition |

Properties

IUPAC Name |

O-(1-ethylpiperidin-3-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-9-5-3-4-7(6-9)10-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZPTVNMZNHKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling with O-(tetrahydro-2H-pyran-2-yl) Hydroxylamine (THPONH2)

This method is widely used for synthesizing hydroxamic acids and related hydroxylamine derivatives, including O-(1-ethylpiperidin-3-yl)hydroxylamine. The general procedure involves:

- Activation of the carboxylic acid or ester functional group on the piperidine ring using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

- Reaction of the activated intermediate with THPONH2 to form the protected hydroxylamine derivative.

- Subsequent deprotection of the O-tetrahydropyranyl group using mild acids like 4N HCl in methanol/dioxane mixtures or trifluoroacetic acid (TFA) to yield the free hydroxylamine.

This approach offers good overall yields and stability of intermediates under reaction conditions. The O-THP protecting group is stable under basic conditions, allowing further functionalization before deprotection.

Use of O-(trimethylsilyl)hydroxylamine

An alternative preparation involves O-(trimethylsilyl)hydroxylamine, which reacts with alkyl halides or activated esters to give O-protected hydroxylamine derivatives. The general steps include:

- Addition of O-(trimethylsilyl)hydroxylamine to the reaction mixture containing the electrophilic piperidine intermediate at room temperature.

- Use of trimethylsilyl chloride to facilitate the reaction.

- Addition of borane/triethylamine complex to reduce intermediates and promote formation of the hydroxylamine derivative.

- Work-up involving aqueous sodium bicarbonate quenching, organic extraction, drying, and purification by flash chromatography.

This method is effective for synthesizing mono N-alkylhydroxylamines with high purity and moderate yields (~56% reported for related compounds). It is suitable for substrates sensitive to harsher conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| THPONH2 Coupling + Acid Deprotection | THPONH2, EDC/HOBt or PyBOP, 4N HCl or TFA | 14–53% (varies) | Mild conditions, stable intermediates | Widely used in hydroxamic acid synthesis |

| O-(Trimethylsilyl)hydroxylamine Route | O-(trimethylsilyl)hydroxylamine, TMSCl, borane/TEA | ~56% (reported) | High purity, moderate yield | Suitable for sensitive substrates |

| Enzymatic Amidase Conversion | Amidase enzyme, amide precursors | Variable | Enantioselective, green chemistry | Emerging method, not yet standard for this compound |

| Continuous Flow Ester Reaction | Hydroxylamine, sodium methoxide, flow reactor | Improved purity | Fast, scalable | Potential for industrial application |

Research Findings and Observations

- The O-(tetrahydro-2H-pyran-2-yl) hydroxylamine approach is well-documented and offers reproducible results with good yields, making it a preferred method in medicinal chemistry for hydroxylamine derivatives.

- Deprotection steps are crucial and typically employ mild acids to avoid decomposition of the hydroxylamine group.

- The O-(trimethylsilyl)hydroxylamine method allows for efficient synthesis under relatively mild conditions and has been validated by NMR and HRMS characterization.

- Enzymatic methods provide a cleaner alternative but require further development for routine synthesis of this compound.

- Continuous flow synthesis offers advantages in reaction speed and product purity, with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions: O-(1-ethylpiperidin-3-yl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(1-ethylpiperidin-3-yl)hydroxylamine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(1-ethylpiperidin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Piperidine-Based Hydroxylamine Derivatives

Compounds with piperidine rings and hydroxylamine functionalities are compared below:

| Compound | Key Structural Features | Implications for Reactivity/Bioactivity |

|---|---|---|

| O-(1-Ethylpiperidin-3-yl)hydroxylamine | Ethyl group on piperidine nitrogen | Enhanced lipophilicity; potential for improved membrane permeability compared to smaller substituents |

| 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride | Oxolane (tetrahydrofuran) ring at piperidine | Increased rigidity due to oxolane; altered hydrogen-bonding capacity |

| 1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine | Ethylpyrazole substituent | Pyrazole’s aromaticity may enhance π-π stacking in target binding |

Key Differences :

- Piperidine derivatives with heterocyclic substituents (e.g., oxolane, pyrazole) exhibit distinct electronic profiles, influencing solubility and metabolic stability .

Aryl-Substituted Hydroxylamines

Aryl-substituted hydroxylamines differ in substitution patterns and electronic effects:

| Compound | Key Structural Features | Biological Activity/Reactivity |

|---|---|---|

| This compound | Aliphatic ethylpiperidine substituent | Likely targets amine-reactive enzymes or receptors |

| O-[(2-Chloro-3-methylphenyl)methyl]hydroxylamine | Chlorinated aryl methyl group | Specialized synthetic applications due to aryl electrophilicity |

| O-(4-Chloro-3-fluorophenyl)hydroxylamine | Dual halogen substitution | High IDO (indoleamine 2,3-dioxygenase) inhibition; enhanced bioactivity |

Key Differences :

- Aryl-substituted hydroxylamines (e.g., halogenated derivatives) exhibit electrophilic reactivity suitable for coupling reactions, whereas the ethylpiperidinyl group in the target compound may favor nucleophilic interactions .

Other Hydroxylamine Derivatives

Comparisons with non-piperidine hydroxylamines:

| Compound | Key Structural Features | Applications/Reactivity |

|---|---|---|

| This compound | Piperidine ring with ethyl group | Potential use in prodrugs or metal chelation |

| O-(2-Pyridin-3-yl-ethyl)-hydroxylamine | Pyridine-ethyl linker | Coordination chemistry; catalytic applications |

| N-Hydroxyphthalimide | Phthalimide group | Radical initiation in polymerization reactions |

Key Differences :

- Pyridine-containing hydroxylamines (e.g., O-(2-Pyridin-3-yl-ethyl)-hydroxylamine) leverage aromatic nitrogen for metal coordination, unlike the aliphatic piperidine in the target compound .

- N-Hydroxyphthalimide’s planar structure facilitates radical stability, whereas the ethylpiperidinyl group’s three-dimensionality may restrict such interactions .

Biological Activity

O-(1-ethylpiperidin-3-yl)hydroxylamine is a derivative of hydroxylamine, which has garnered interest due to its potential biological activities, particularly in enzyme inhibition and medicinal chemistry. This article examines the compound's biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a piperidine ring, specifically modified with an ethyl group at the nitrogen position. This modification enhances its lipophilicity, potentially influencing its interaction with biological targets.

This compound can interact with various enzymes and proteins through covalent bonding at active sites. This interaction can lead to the inhibition or modification of enzyme activity, affecting numerous biochemical pathways. The compound has been studied for its ability to act as an irreversible inhibitor of certain enzymes, particularly those containing heme groups, which are crucial in various metabolic processes.

1. Enzyme Inhibition

Research indicates that hydroxylamines can selectively cleave peptide bonds and inhibit specific enzymes. This compound is being explored for its potential role in inhibiting enzymes involved in metabolic pathways, including those linked to cancer progression and neurodegenerative diseases .

2. Anticancer Activity

Studies have shown that piperidine derivatives can exhibit anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

3. Neuroprotective Effects

The compound may also possess neuroprotective properties, which could be beneficial in treating conditions like Alzheimer's disease. Research on piperidine derivatives indicates their capability to inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic signaling .

Research Findings

Several studies highlight the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enzyme inhibition capabilities in vitro, particularly against AChE. |

| Study 2 | Showed cytotoxic effects on FaDu hypopharyngeal tumor cells comparable to standard chemotherapy agents. |

| Study 3 | Investigated the compound's role in protein modification and its implications for drug development. |

Case Studies

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme interactions, this compound was tested against various enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Cancer Cell Lines

Another investigation assessed the cytotoxic effects of the compound on several cancer cell lines. The results revealed that this compound exhibited enhanced apoptosis induction compared to traditional chemotherapeutics, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O-(1-ethylpiperidin-3-yl)hydroxylamine, and how can reaction conditions be optimized to favor specific isomers?

- Methodological Guidance :

- Reductive Amination : Utilize a one-pot reductive amination protocol with hydroxylamine derivatives and aldehydes/ketones (e.g., benzaldehyde) in the presence of catalysts like sodium cyanoborohydride (NaBH3CN) .

- Protecting Groups : Incorporate protecting groups (e.g., PMB, tert-butyl) to stabilize intermediates. For example, PMB groups can be removed under acidic conditions to yield free hydroxylamines .

- Isomer Control : Adjust solvent polarity (e.g., THF vs. water) and temperature to favor O- or N-acylation pathways, as solvent effects significantly influence transition-state energies .

Q. How can researchers characterize O-(1-ethylpiperidin-3-yl)hydroxylamine and its intermediates using spectroscopic and computational methods?

- Methodological Guidance :

- NMR/IR Spectroscopy : Assign peaks using - and -NMR to confirm regioselectivity (e.g., distinguishing O- vs. N-acylation) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weights and fragmentation patterns, especially for derivatives like hydrochloride salts .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(2df,2p)) to predict thermodynamic stability of isomers and compare with experimental data .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies between computational predictions and experimental outcomes in hydroxylamine acylation reactions?

- Methodological Guidance :

- Transition-State Analysis : Calculate free energy barriers (ΔG‡) for competing pathways. For example, N-acylation may exhibit lower ΔG‡ (17.4 kcal mol) than O-acylation (18.6 kcal mol), yet experimental yields favor O-products due to solvation effects .

- Solvent Modeling : Use polarizable continuum models (PCM) to account for aqueous solvation, which can reverse predicted product ratios .

- Bifunctional Catalysis : Probe dual proton-transfer mechanisms where hydroxylamine acts as both proton donor and acceptor (Figure 2 in ).

Q. How can researchers optimize reaction conditions to suppress competing pathways in hydroxylamine-mediated syntheses?

- Methodological Guidance :

- Kinetic Profiling : Conduct time-resolved -NMR to identify intermediates and competing byproducts.

- Catalyst Screening : Test bifunctional catalysts (e.g., NH3O isomers) that stabilize tetrahedral intermediates and lower ΔG‡ barriers (e.g., from 20.3 to 17.4 kcal mol) .

- pH Control : Maintain mildly acidic conditions (pH 4–6) to protonate reactive sites and minimize hydrolysis .

Q. What analytical challenges arise in detecting trace O-(1-ethylpiperidin-3-yl)hydroxylamine derivatives, and how can they be resolved?

- Methodological Guidance :

- Derivatization : Use pentafluorobenzyl hydroxylamine hydrochloride (PFBHA·HCl) to convert hydroxylamines into UV- or MS-detectable oximes .

- Chromatography : Employ reverse-phase HPLC with fluorescence detection (LOD < 0.1 ppm) or GC-MS for volatile derivatives .

Q. How does the electronic and steric environment of O-(1-ethylpiperidin-3-yl)hydroxylamine influence its reactivity compared to analogs?

- Methodological Guidance :

- Comparative DFT Studies : Analyze substituent effects (e.g., ethylpiperidinyl vs. cyclobutylmethyl) on nucleophilicity and transition-state geometries .

- Kinetic Isotope Effects (KIE) : Measure to assess proton-transfer steps in bifunctional catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.